molecular formula C7H10ClNO3 B6225804 methyl 2-amino-2-(furan-3-yl)acetate hydrochloride CAS No. 2770358-61-5

methyl 2-amino-2-(furan-3-yl)acetate hydrochloride

Cat. No.: B6225804
CAS No.: 2770358-61-5
M. Wt: 191.61 g/mol
InChI Key: LQLJVMCEKQDYKN-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Scaffolds in Bioactive Compound Discovery

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. orientjchem.org Its presence in a molecule can significantly influence its biological activity, often enhancing binding affinity to biological targets, improving selectivity, and modifying pharmacokinetic properties. orientjchem.org The electron-rich nature and aromaticity of the furan ring allow it to participate in various interactions with biomolecules, such as enzymes and receptors. ijabbr.com

Furan derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive effects. ijabbr.comutripoli.edu.lywisdomlib.org This versatility has made the furan nucleus a key building block in the synthesis of novel therapeutic agents. utripoli.edu.lyresearchgate.net The incorporation of a furan ring can be a critical strategy in the design of new drugs, with its utility demonstrated in established medicines like nitrofurantoin (B1679001) (antibacterial) and ranitidine (B14927) (anti-ulcer). orientjchem.orgpharmaguideline.com The ability to functionalize the furan scaffold at various positions allows for fine-tuning of a compound's biological and physicochemical properties. ijabbr.com

Role of α-Amino Acid Esters as Privileged Structures and Building Blocks in Organic Synthesis

α-Amino acid esters are crucial intermediates and building blocks in the field of organic and medicinal chemistry. nih.gov They are derivatives of α-amino acids where the carboxylic acid group has been converted into an ester. This modification is significant as it protects the carboxyl group, allowing for selective reactions at the amino group, and often increases the compound's solubility in organic solvents, facilitating synthetic manipulations. pjps.pk

These compounds are considered privileged structures because they are frequently found in biologically active molecules and can serve as chiral synthons for the asymmetric synthesis of more complex molecules. rsc.org The synthesis of α-amino acid esters is a fundamental process, with various methods developed to achieve this transformation efficiently. nih.govstudysmarter.co.uk They are extensively used in peptide synthesis and as precursors for a wide array of non-proteinogenic amino acids, which are valuable tools in the development of novel therapeutics and probes for chemical biology. nih.govmedchemexpress.com The ability to introduce diverse side chains at the α-carbon and modify both the amino and ester termini makes them highly versatile synthetic platforms. organic-chemistry.orgresearchgate.net

Historical Context of Related Amino Acid Derivatives and Their Research Trajectories

The field of heterocyclic chemistry dates back to the 19th century, with the isolation and characterization of compounds like furfural (B47365) in 1832. researchgate.net The study of amino acids began in parallel, with their fundamental role in biology being elucidated over the following decades. The convergence of these two fields, leading to the synthesis and investigation of heterocyclic amino acid derivatives, represents a significant trajectory in medicinal chemistry research. science.gov

Initially, research focused on naturally occurring heterocyclic amino acids, such as proline and tryptophan. However, advances in synthetic organic chemistry have enabled the creation of a vast library of non-natural derivatives, incorporating diverse heterocyclic systems like furan, thiophene, and pyridine. rdd.edu.iqnih.gov This expansion has been driven by the search for novel therapeutic agents with improved efficacy, selectivity, and metabolic stability. The exploration of these synthetic derivatives has led to the discovery of compounds with a wide range of biological activities, contributing to the development of new drugs for various diseases. science.gov The ongoing research in this area continues to explore novel combinations of heterocyclic scaffolds and amino acid frameworks to address unmet medical needs.

Overview of the Chemical Structure and Classification of Methyl 2-Amino-2-(furan-3-yl)acetate Hydrochloride

This compound is a specific chemical entity that belongs to the class of heterocyclic α-amino acid ester derivatives. Its structure features a central α-carbon atom bonded to four different groups: an amino group (-NH2), a methyl ester group (-COOCH3), a hydrogen atom, and a furan-3-yl group. The hydrochloride salt form indicates that the basic amino group is protonated, forming an ammonium (B1175870) chloride salt.

Structural Breakdown:

α-Amino Acid Ester Core: The molecule is built upon an α-amino acid framework, specifically a glycine (B1666218) ester derivative, where one of the α-hydrogens is replaced.

Heterocyclic Side Chain: The substituent at the α-position is a furan ring attached at its 3-position. This classifies the compound as a furan-containing amino acid derivative.

Methyl Ester: The carboxylic acid function of the amino acid is esterified with a methyl group.

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances stability and water solubility.

This compound can be classified as a non-proteinogenic, heterocyclic α-amino acid methyl ester hydrochloride. Its unique structure, combining the features of a furan ring and an amino acid ester, makes it a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening in drug discovery programs.

Properties

CAS No.

2770358-61-5

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

methyl 2-amino-2-(furan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H

InChI Key

LQLJVMCEKQDYKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=COC=C1)N.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Amino 2 Furan 3 Yl Acetate Hydrochloride and Analogues

Stereoselective Synthesis Approaches

The creation of a chiral center at the α-carbon is a critical aspect of amino acid synthesis. Stereoselective methods are paramount to obtaining enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com A common and effective class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans.

In a potential synthesis of enantiomerically pure methyl 2-amino-2-(furan-3-yl)acetate, an oxazolidinone auxiliary could be employed. The synthesis would likely proceed through the following key steps:

Acylation: The chiral oxazolidinone is first acylated with a furan-3-ylacetyl chloride derivative to form an N-acyloxazolidinone.

Asymmetric α-Amination: The resulting enolate, generated by treatment with a suitable base, can then undergo diastereoselective amination. An electrophilic nitrogen source, such as an azodicarboxylate, is typically used. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The final step involves the cleavage of the chiral auxiliary under mild conditions, which also facilitates the esterification of the carboxylic acid to afford the desired methyl ester. williams.edu

While this strategy is widely applicable for the synthesis of various non-proteogenic α-amino acids, the specific application to furan-3-yl glycine (B1666218) derivatives would require optimization of reaction conditions to ensure high diastereoselectivity and yield.

Chiral Auxiliary TypeKey FeaturesTypical Applications in Amino Acid Synthesis
Oxazolidinones (Evans Auxiliaries)Rigid structure, predictable stereochemical control, readily available in both enantiomeric forms. wikipedia.orgnih.govAsymmetric alkylation, aldol (B89426) reactions, and amination to produce α- and β-amino acids.
Camphorsultam (Oppolzer's Sultam)High diastereoselectivity in various reactions, crystalline derivatives aid in purification. wikipedia.orgAsymmetric Diels-Alder reactions, alkylations, and synthesis of α-amino acids.
Pseudoephedrine AmidesForms crystalline products, high diastereoselectivity in alkylations, auxiliary is easily cleaved and recovered. wikipedia.orgAsymmetric synthesis of α-substituted carboxylic acids and amino acids.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have emerged as powerful tools for the enantioselective synthesis of α-amino acids. austinpublishinggroup.com

The asymmetric synthesis of a furan-3-yl glycine derivative could be envisioned using a chiral phase-transfer catalyst to mediate the alkylation of a glycine Schiff base. For instance, a benzophenone-derived imine of glycine methyl ester can be deprotonated under basic conditions to form an enolate. In the presence of a chiral phase-transfer catalyst, this enolate can react with a furan-3-ylating agent. The chiral catalyst creates a chiral environment around the enolate, directing the alkylation to occur preferentially from one face, thus leading to an enantiomerically enriched product. The success of this method hinges on the design of the catalyst to effectively shield one face of the prochiral enolate. austinpublishinggroup.com

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral compounds. Lipases and proteases are commonly employed for the kinetic resolution of racemic mixtures of amino acids or their derivatives. researchgate.net

For the preparation of enantiomerically pure methyl 2-amino-2-(furan-3-yl)acetate hydrochloride, an enzymatic kinetic resolution approach could be implemented. This could involve:

Resolution of a Racemic Ester: A racemic mixture of methyl 2-amino-2-(furan-3-yl)acetate could be subjected to hydrolysis by a lipase (B570770) in an aqueous medium. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the unreacted ester from the carboxylic acid would yield the enantiomerically enriched product. mdpi.com

Resolution of a Racemic Amide: Alternatively, a racemic N-acyl-2-amino-2-(furan-3-yl)acetic acid could be treated with a protease, such as papain, in the presence of an amine (e.g., aniline). The enzyme would catalyze the formation of an insoluble anilide from one enantiomer, allowing for the separation of the two enantiomers. researchgate.net

Transaminases (TAs) also represent a powerful biocatalytic tool for the asymmetric synthesis of amino acids from α-keto acids. whiterose.ac.uk An ω-transaminase could potentially be used to convert methyl 2-(furan-3-yl)-2-oxoacetate to methyl 2-amino-2-(furan-3-yl)acetate with high enantioselectivity, using an amino donor like L-alanine. whiterose.ac.uk

Enzymatic StrategyEnzyme ClassPrinciplePotential Application
Kinetic ResolutionLipases, ProteasesSelective reaction of one enantiomer in a racemic mixture, allowing for separation. researchgate.netnih.govEnantioselective hydrolysis of racemic methyl 2-amino-2-(furan-3-yl)acetate or amidation of a racemic N-acyl derivative.
Asymmetric SynthesisTransaminases (TAs)Stereoselective transfer of an amino group from a donor to a prochiral keto acid. whiterose.ac.ukConversion of methyl 2-(furan-3-yl)-2-oxoacetate to enantiopure methyl 2-amino-2-(furan-3-yl)acetate.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is well-suited for the synthesis of α-amino acid derivatives. rsc.org

A plausible Ugi reaction for the synthesis of a derivative of methyl 2-amino-2-(furan-3-yl)acetate could involve the reaction of furan-3-carbaldehyde, an amine (e.g., ammonia (B1221849) or a primary amine), an isocyanide (e.g., methyl isocyanoacetate), and a carboxylic acid. The product would be an α-acylamino carboxamide, which could then be further elaborated to the desired amino ester. The Ugi reaction is known for its high atom economy and the ability to generate complex molecules in a single step. nih.govrsc.org

Derivatization Strategies for Furan-3-yl Moiety Modification

Modification of the furan (B31954) ring can lead to a diverse range of analogues with potentially altered biological activities. The furan ring is susceptible to various electrophilic substitution reactions, although its reactivity is influenced by the substituents present.

Strategies for the derivatization of the furan-3-yl moiety in 2-amino-2-(furan-3-yl)acetic acid derivatives could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be employed to introduce functional groups onto the furan ring. The directing effects of the amino acid side chain would need to be considered.

Lithiation and Functionalization: Directed ortho-metalation, followed by quenching with an electrophile, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be used to introduce aryl or vinyl groups at a halogenated position on the furan ring.

The development of sustainable catalytic pathways for the transformation of furan derivatives derived from biomass is an active area of research, which could provide novel methods for the modification of the furan scaffold. frontiersin.org

Amination and Esterification Techniques for the α-Amino Acid Backbone

The final steps in the synthesis of this compound often involve the introduction of the amino group and the esterification of the carboxylic acid.

Reductive amination is a widely used method for the synthesis of amines. mdpi.com In the context of the target molecule, this would likely involve the reductive amination of methyl 2-(furan-3-yl)-2-oxoacetate. This transformation can be achieved using a variety of reducing agents in the presence of an ammonia source.

The esterification of the carboxylic acid of 2-amino-2-(furan-3-yl)acetic acid to its methyl ester can be accomplished through several methods.

Fischer Esterification: This classic method involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride gas or sulfuric acid. The hydrochloride salt of the amino ester is often directly obtained from this reaction.

Thionyl Chloride Method: A common and effective method for the preparation of amino acid methyl ester hydrochlorides involves the use of thionyl chloride in methanol. google.com This reagent reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Trimethylchlorosilane (TMSCl) Method: A milder and convenient alternative involves the use of trimethylchlorosilane in methanol. nih.govresearchgate.net This system efficiently converts amino acids to their corresponding methyl ester hydrochlorides at room temperature in good to excellent yields. nih.govresearchgate.net

ReactionReagentsKey AdvantagesReference
Reductive Aminationα-keto ester, NH3, reducing agent (e.g., NaBH3CN)Direct conversion of a keto group to an amino group. mdpi.com
Fischer EsterificationAmino acid, methanol, strong acid catalyst (e.g., HCl)Simple, widely used method.
Thionyl Chloride EsterificationAmino acid, methanol, thionyl chlorideHigh yielding and effective for amino acids. google.com
TMSCl EsterificationAmino acid, methanol, trimethylchlorosilaneMild reaction conditions, simple workup, good yields. nih.govresearchgate.net

Total Synthesis and Fragment-Based Approaches Utilizing the Compound as a Key Intermediate

The molecular architecture of this compound, featuring a central chiral amino acid scaffold linked to a furan heterocycle, makes it an ideal intermediate for constructing more complex molecules through total synthesis and a valuable starting point for fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. nih.gov Once identified, these fragments are elaborated into more potent leads. The furan-amino acid core of the title compound can serve as such a fragment, providing a foundation for chemical modification to enhance binding affinity and selectivity. nih.govdrugdiscoverychemistry.com

Fragment-based approaches can be categorized into fragment growing, linking, or merging. The title compound is particularly amenable to "fragment growing," where synthetic chemistry is used to extend the molecule from its initial binding position to exploit additional interactions within the target's binding site.

Both convergent and divergent strategies can be employed to leverage methyl 2-amino-2-(furan-3-yl)acetate as a central building block.

Convergent Synthesis: This approach involves the independent synthesis of two or more complex fragments of a target molecule, which are then combined in the final stages. For instance, the furan-amino ester can be prepared separately and then coupled with another key intermediate, such as a complex peptide or a heterocyclic system. This method is highly efficient for creating libraries of analogues where one part of the molecule is kept constant (the furan-amino acid) while the other part is varied. This is analogous to fragment condensation in peptide synthesis, which is effective for creating long peptides. wikipedia.org

Divergent Synthesis: In a divergent approach, a common intermediate—in this case, the furan-amino acid core—is used to generate a library of structurally diverse compounds through various transformations. Starting with methyl 2-amino-2-(furan-3-yl)acetate, different functional groups can be introduced onto the furan ring or by modifying the amino or ester moieties. This strategy allows for the rapid exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, avoiding the need for de novo synthesis of each analogue. mpg.dempg.de This is particularly valuable for rapidly creating derivatives of methyl 2-amino-2-(furan-3-yl)acetate. The furan ring is amenable to various C-H functionalization reactions. acs.org

Methods applicable to the furan moiety include:

Directed Metalation: Groups on the furan ring or the amino acid side chain can direct metallating agents (like organolithium reagents) to specific positions, allowing for the introduction of new substituents.

Transition-Metal Catalyzed C-H Activation: Catalysts based on palladium, rhodium, or iridium can selectively activate C-H bonds on the furan ring for coupling with various partners (e.g., aryl halides, alkenes).

Electrophilic Aromatic Substitution: The electron-rich furan ring can undergo reactions like halogenation, nitration, or Friedel-Crafts acylation, although regioselectivity can be a challenge and may require careful control of reaction conditions. sci-hub.box

Optimization of Reaction Conditions and Yields in Academic Settings

Achieving high yields and purity in the synthesis of this compound and its analogues requires careful optimization of reaction parameters. Research in academic laboratories often focuses on systematically studying these variables to develop robust and efficient synthetic protocols.

The choice of solvent and catalyst is critical in furan synthesis and modification. Solvents can influence reaction rates, selectivity, and the stability of intermediates. For reactions involving furan derivatives, a range of solvents from polar aprotic (e.g., dioxane, THF, DMF) to nonpolar (e.g., toluene) are often screened. pjps.pk

Catalysis plays a pivotal role in many key transformations. For instance, the synthesis of substituted furans can be achieved through various metal-catalyzed cyclizations and cross-coupling reactions. organic-chemistry.org Silver (Ag) and gold (Au) catalysts are known to activate alkyne functionalities in cascade reactions to form furan rings. acs.org Palladium catalysts are widely used for cross-coupling reactions to functionalize the furan ring. unive.it

The table below illustrates a hypothetical optimization study for a key catalytic step in the synthesis of a furan-containing analogue, based on common practices in the field.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)Toluene8045
2Pd(OAc)₂ (5)Dioxane8062
3Pd(OAc)₂ (5)DMF8055
4PdCl₂(PPh₃)₂ (5)Dioxane8075
5PdCl₂(PPh₃)₂ (5)Dioxane10081
6AuCl(PPh₃)/AgOTf (2)DCMRT90
7AgOTf (10)DCE5091

This table is illustrative and compiles representative data from optimization studies of furan synthesis. acs.org

Temperature is a crucial parameter that can significantly impact reaction kinetics and selectivity. For many furan syntheses, temperatures can range from room temperature to reflux conditions (80-120 °C). mdpi.com Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of byproducts. nih.gov

High-pressure conditions are less common for the synthesis of small molecules like furan amino acids but can be employed to influence reaction pathways, particularly in cycloadditions or to mitigate the formation of volatile byproducts like furan itself in certain processing contexts. researchgate.net However, for laboratory synthesis, temperature remains the more commonly optimized parameter.

The following table shows representative data on the effect of temperature on yield in a typical furan synthesis reaction.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1ZrO₂Gas Phase300160
2ZrO₂Gas Phase350187
3ZrO₂Gas Phase400175
4AgOTfDCE30365
5AgOTfDCE50391
6AgOTfDCE70382

This table is illustrative, compiling representative data from different furan synthesis optimization studies. acs.orgresearchgate.net

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of amino acids and their derivatives, this includes:

Use of Renewable Feedstocks: Developing synthetic routes that start from biomass-derived materials, such as furfural (B47365) (a precursor to the furan ring), is a key goal. manufacturing.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes exploring aqueous reaction media or biodegradable solvents. rsc.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste.

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible. researchgate.net

Electrochemical Synthesis: Utilizing electricity as a "reagent" can provide a green alternative to traditional redox reactions, avoiding toxic and expensive reagents. researchgate.netnsf.gov

Research into the chemocatalytic conversion of biomass into amino acids represents a significant step towards sustainable production pathways that align with green chemistry principles. rsc.org

Biological and Pharmacological Research Pre Clinical and Mechanistic Focus

In Vivo Proof-of-Concept Studies in Disease Models (Focus on Mechanism and Efficacy, Not Safety/Dosage)

There is a notable absence of published in vivo proof-of-concept studies specifically for methyl 2-amino-2-(furan-3-yl)acetate hydrochloride in disease models. Consequently, data on its efficacy, pharmacodynamic markers, and molecular mechanisms in biological systems are not available.

Evaluation of Pharmacodynamic Markers

No studies evaluating the pharmacodynamic markers of this compound have been identified in the available literature. Such studies would be essential to understand the biochemical and physiological effects of the compound in a living organism and to establish a dose-response relationship.

Investigation of Molecular Mechanisms in Biological Systems

Similarly, there is no available research on the investigation of the molecular mechanisms of this compound in biological systems. Mechanistic studies are crucial for elucidating the specific molecular targets and pathways through which a compound exerts its pharmacological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of atoms and functional groups within a molecule can dramatically alter its biological effects. For furan-containing compounds, the position of substituents on the heterocyclic ring and the nature of the functional groups are critical determinants of activity. researchgate.net

The position of the amino acetate (B1210297) substituent on the furan (B31954) ring—whether at the 3-position or the 2-position—can significantly impact biological activity. Electrophilic substitution reactions on the furan ring preferentially occur at the 2-position due to its electron-rich nature. ijabbr.com This inherent reactivity difference can influence synthetic accessibility and metabolic stability.

From a biological standpoint, the spatial arrangement of the substituent relative to the furan's oxygen atom dictates the geometry of interaction with a target protein. In some contexts, a furan-2-yl isomer might offer optimal positioning for hydrogen bonding or other interactions, while in others, the furan-3-yl arrangement may be superior. For instance, in studies of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors, it was found that only furan substitution led to inhibitory activity, whereas other heterocycles like isoxazole (B147169) or thiazole (B1198619) resulted in a loss of function. nih.gov Conversely, in other molecular frameworks, the replacement of a furan ring with heterocycles such as pyrazole (B372694) or imidazole (B134444) has been shown to enhance inhibitory performance against different targets. nih.gov

The furan ring itself is often considered a bioisostere of a phenyl ring, offering a different balance of hydrophilicity and lipophilicity while maintaining aromatic character. orientjchem.org The choice between furan-3-yl, furan-2-yl, or other heteroaryl rings like thiophene, pyrrole, or thiazole is a key strategic decision in lead optimization, as it affects not only potency but also properties like solubility and metabolic stability. ijabbr.comorientjchem.org

Table 1: Comparative Biological Activity of Heteroaryl Isomers (Hypothetical Data Based on General Findings)
Compound ScaffoldHeteroaryl GroupTargetIC50 (nM)Rationale for Activity Change
Methyl 2-amino-2-(X )acetateFuran-3-ylTarget A50Optimal geometry for binding pocket.
Methyl 2-amino-2-(X )acetateFuran-2-ylTarget A250Steric hindrance with key residue.
Methyl 2-amino-2-(X )acetateThiophen-3-ylTarget A80Sulfur atom alters electronic profile and H-bonding capacity.
Methyl 2-amino-2-(X )acetateThiophen-2-ylTarget A300Suboptimal orientation of the sulfur atom.
Methyl 2-amino-2-(X )acetatePhenylTarget A150Increased lipophilicity may improve membrane interaction but reduce specific binding.

The amino and ester groups of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride are primary sites for modification to fine-tune activity, selectivity, and pharmacokinetic properties.

Amino Group: The primary amine is a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. Modifications can include:

Acylation: Converting the amine to an amide can alter its hydrogen bonding capability and introduce new points of interaction. A furan-based acetylating agent has been shown to selectively target lysine (B10760008) residues (primary amines) in proteins. nih.gov

Alkylation: Introducing alkyl groups can increase lipophilicity and create steric bulk, which may enhance selectivity for a specific target.

Reductive Amination: This reaction can be used to introduce a wide variety of substituents, expanding the chemical space for SAR exploration. researchgate.net

Ester Group: The methyl ester influences the compound's polarity, solubility, and susceptibility to hydrolysis by esterase enzymes. Modifications can include:

Varying the Alkyl Group: Changing the methyl group to ethyl, propyl, or other larger groups can modulate lipophilicity and steric interactions.

Conversion to Amide: Replacing the ester with a primary, secondary, or tertiary amide introduces a hydrogen bond donor (for primary/secondary amides) and generally increases metabolic stability.

Hydrolysis to Carboxylic Acid: The corresponding carboxylic acid introduces a negative charge at physiological pH, which can form strong ionic interactions with targets but may reduce cell permeability. In some SAR studies, ester derivatives have shown superior activity compared to their carboxylic acid counterparts. nih.govnih.gov

Table 2: Effect of Amino and Ester Modifications on Biological Activity (Illustrative SAR)
Base ScaffoldR1 (Amino Sub.)R2 (Ester Sub.)Activity (IC50, µM)Comments
2-amino-2-(furan-3-yl)acetate-H-CH35.2Parent compound.
2-amino-2-(furan-3-yl)acetate-COCH3-CH32.8Acylation improves binding affinity.
2-amino-2-(furan-3-yl)acetate-CH3-CH38.1N-methylation introduces unfavorable steric clash.
2-amino-2-(furan-3-yl)acetate-H-CH2CH34.5Ethyl ester slightly improves lipophilicity and fit.
2-amino-2-(furan-3-yl)acetate-H-H15.0Carboxylic acid is less active, possibly due to poor cell penetration or loss of a key interaction.

Rational Design and De Novo Drug Design Approaches

Rational drug design leverages structural information of the biological target to design molecules with high affinity and selectivity. For a scaffold like methyl 2-amino-2-(furan-3-yl)acetate, if the target structure is known (e.g., from X-ray crystallography), computational docking can be used to predict how derivatives will bind. This allows for the targeted design of modifications that enhance favorable interactions or remove unfavorable ones. ijabbr.com An example of this approach involved the optimization of a furano-pyrimidine Aurora kinase inhibitor, where insights from a co-crystal structure guided the introduction of functional groups to improve both activity and physicochemical properties. acs.org

De novo design algorithms can use the furan-amino-ester fragment as a starting point to "grow" a complete molecule within the active site of a target, generating novel chemical entities with potentially improved properties. orientjchem.org

Ligand Efficiency and Lipophilic Efficiency Analysis for Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. wikipedia.org

Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It helps identify smaller, more efficient fragments that can be developed into potent leads without becoming excessively large.

LE = -RTln(IC50) / N (where N is the number of heavy atoms)

Lipophilic Efficiency (LipE or LLE): Relates potency to lipophilicity (logP). It is a valuable tool for optimizing compounds to have high affinity while maintaining a favorable logP, which is crucial for good ADME properties. researchgate.netnih.gov

LipE = pIC50 - logP

Optimizing a lead series often involves increasing potency while keeping lipophilicity low, thereby increasing the LipE value. For example, a rational optimization of an Aurora kinase inhibitor successfully improved LipE from 1.75 to 4.78, leading to a compound with in vivo activity. acs.org

Table 3: Ligand and Lipophilic Efficiency in a Lead Optimization Cascade (Example)
Compound IDIC50 (nM)pIC50MWlogPLELipE
Lead Cpd. 12006.703504.950.271.75
Analog 1a1506.823645.100.271.72
Analog 1b507.303663.500.293.80
Optimized Cpd. 2 15 7.82 380 3.04 0.29 4.78

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds by replacing the core molecular framework (scaffold) while retaining the original biological activity. uniroma1.itnih.gov For methyl 2-amino-2-(furan-3-yl)acetate, the furan ring connected to the chiral center could be considered the scaffold. A "hop" might involve replacing this furan-amino-acetate core with, for example, a substituted piperidine (B6355638) or a tetrahydrofuran (B95107) ring system that presents key functional groups in a similar spatial orientation. nih.gov

Development of Pharmacophore Models for Molecular Recognition

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

By analyzing a series of active compounds containing the methyl 2-amino-2-(furan-3-yl)acetate core, a pharmacophore model can be generated. nih.gov This model would highlight the essential features: the aromatic furan ring, the hydrogen-bonding amino group, and the ester functionality. Such a model serves two primary purposes:

SAR Interpretation: It helps rationalize why certain modifications increase or decrease activity by showing how they affect the fit to the pharmacophore. nih.gov

Virtual Screening: The model can be used as a 3D query to search large compound databases for new, structurally diverse molecules that match the pharmacophore and are therefore potential new hits for the target. mdpi.com

Advanced Analytical Methodologies in Research and Development

Spectroscopic Characterization Techniques (Research Application)

Spectroscopy is fundamental to the molecular-level investigation of the target compound, offering non-destructive and highly detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For the title compound, the spectrum would show distinct signals for the protons on the furan (B31954) ring, the alpha-proton adjacent to the amino and ester groups, the methyl ester protons, and the protons of the ammonium (B1175870) group. The chemical shifts for furan protons are typically observed in the aromatic region, with α-protons (at C2 and C5) appearing downfield (around 7.4 ppm) and β-protons (at C3 and C4) appearing more upfield (around 6.4 ppm). rsc.orgchemicalbook.com The alpha-proton of the amino acid moiety would likely appear as a singlet, and the methyl ester protons would present as a sharp singlet around 3.7 ppm.

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the ester (typically 170-175 ppm), the carbons of the furan ring (in the 110-150 ppm range), the alpha-carbon, and the methyl ester carbon (around 50-55 ppm). libretexts.orgchemicalbook.comoregonstate.edu The specific shifts of the furan carbons help confirm the 3-substitution pattern. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C2-H~7.5~143
Furan C4-H~6.5~110
Furan C5-H~7.6~140
Alpha-CH~5.0~55
Ester -OCH₃~3.7~53
Ester C=O-~170
Furan C3-~125

Note: These are estimated values based on typical chemical shifts for similar structural motifs and are not derived from experimental data for the specific compound.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways for amino esters often involve the loss of the alkoxycarbonyl group (-COOCH₃) or cleavage adjacent to the amino group. nih.govjove.com The molecular ion peak (M⁺) would confirm the mass of the free base form of the compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a definitive method for confirming the chemical formula of methyl 2-amino-2-(furan-3-yl)acetate, distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : This hyphenated technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is exceptionally useful for analyzing complex mixtures and assessing purity. In research, LC-MS/MS can be used to monitor reactions, identify impurities, and quantify the compound in various matrices. The tandem MS (MS/MS) capability allows for the selection of a specific parent ion, which is then fragmented to produce a characteristic spectrum of daughter ions, enhancing specificity and confidence in identification. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the presence of specific functional groups. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Key expected peaks include a strong, sharp absorption around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester. uobabylon.edu.iq A broad band in the 2500-3000 cm⁻¹ region would be indicative of the N-H stretch of the ammonium salt (R-NH₃⁺). researchgate.net Vibrations characteristic of the furan ring, such as C=C and C-O-C stretching, would appear in the fingerprint region (approximately 1600-1000 cm⁻¹). researchgate.netudayton.educhemicalbook.com

Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the C=O stretch is typically weaker in Raman than in IR, the aromatic C=C stretching vibrations of the furan ring are often strong and provide useful structural information. globalresearchonline.net

Table 2: Characteristic IR Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Ammonium (R-NH₃⁺)2500 - 3000 (broad)N-H Stretch
Ester (C=O)1750 - 1735Stretch
Furan Ring (C=C)~1600, ~1500Stretch
Ester (C-O)1300 - 1000Stretch
Furan Ring (C-O-C)~1225, ~1020Stretch

Note: Values are typical ranges for the specified functional groups. uobabylon.edu.iqresearchgate.netucla.eduvscht.cz

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. The furan ring, being an aromatic heterocycle, is expected to exhibit absorption in the UV region, typically around 200-220 nm, corresponding to π→π* transitions. This property can be utilized to determine the concentration of the compound in a solution using the Beer-Lambert law, making it a useful quantitative tool in research applications.

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and its higher-resolution version, UPLC, are the most common methods for purity analysis of non-volatile compounds like amino acid salts. myfoodresearch.com A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would be employed. researchgate.netsigmaaldrich.com A UV detector set to the absorption maximum of the furan ring would be used for detection. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. These techniques can also be used to separate and quantify different isomers if appropriate chiral columns or mobile phases are used. liberty.edunih.gov

Gas Chromatography (GC) : For GC analysis, the hydrochloride salt must first be converted to its more volatile free base or another suitable derivative. GC is highly effective for separating volatile compounds and can provide excellent resolution for purity assessment.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the crystal packing of the molecule. This technique unequivocally confirms the molecular structure and reveals intermolecular interactions, such as hydrogen bonding between the ammonium group, the chloride ion, and the ester carbonyl, which govern the solid-state properties of the salt. nih.govresearchgate.netnih.govgoogleapis.com Powder XRD (PXRD) is used to characterize the bulk crystalline form and can identify different polymorphic forms of the compound. google.com

Advanced Techniques for Metabolite Identification and Quantification in Research

The investigation of a drug candidate's metabolic fate is a cornerstone of modern pharmaceutical research and development. Understanding how a compound like this compound is transformed within a biological system is crucial for elucidating its pharmacokinetic profile and identifying potentially active or toxic metabolites. This process relies on a suite of sophisticated analytical techniques capable of detecting, identifying, and quantifying metabolites, often present at very low concentrations in complex biological matrices. The primary methodologies employed for this purpose are high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathways and Expected Metabolites

The chemical structure of this compound suggests several potential metabolic pathways. The furan ring is susceptible to oxidation, a reaction often catalyzed by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates like α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial (BDA). These reactive species can then conjugate with cellular nucleophiles like glutathione (B108866). nih.gov The ester group may undergo hydrolysis to form the corresponding carboxylic acid, while the primary amine can be a site for N-acetylation.

Based on these pathways, the anticipated metabolites of this compound could include hydroxylated derivatives of the furan ring, the hydrolyzed carboxylic acid metabolite, N-acetylated conjugates, and glutathione conjugates formed from reactive furan-ring-opened intermediates. The identification and quantification of these diverse metabolites necessitate the use of highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for metabolite analysis due to its high sensitivity and specificity. bioanalyticalresearch.com This method is particularly well-suited for analyzing polar and non-volatile compounds, which is characteristic of many drug metabolites. creative-proteomics.com

In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubates) undergoes sample preparation, such as protein precipitation or solid-phase extraction, to remove interfering substances. researchgate.netcreative-proteomics.com The prepared sample is then injected into an HPLC system, where the parent compound and its metabolites are separated based on their physicochemical properties as they pass through a chromatographic column. creative-proteomics.com

Following separation, the analytes are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of potential metabolites. nih.govcreative-diagnostics.com Tandem mass spectrometry (MS/MS) is then used for structural elucidation by inducing fragmentation of the metabolite ions and analyzing the resulting fragment patterns. creative-diagnostics.com

For instance, the hydrolysis of the methyl ester group would result in a metabolite with a specific mass shift. This can be readily detected by MS. The fragmentation pattern in MS/MS would further confirm the structural modification. The identification of glutathione conjugates would be indicated by a characteristic mass addition and specific neutral losses during fragmentation.

Illustrative Data for HPLC-MS/MS Analysis

The following table illustrates the type of data that would be generated in an HPLC-MS/MS experiment for the identification of potential metabolites of this compound.

Putative MetabolitePredicted m/z [M+H]⁺Key MS/MS Fragments (Predicted)
Hydrolyzed Metabolite156.06Loss of H₂O, Loss of CO
N-acetyl Metabolite212.09Loss of acetyl group, Furan ring fragments
Glutathione Conjugate479.15Loss of pyroglutamate, Loss of glycine (B1666218)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. researchgate.net For less volatile metabolites, a derivatization step is often required to increase their volatility and thermal stability. creative-proteomics.com For example, the amino and carboxylic acid groups of potential metabolites of this compound could be derivatized to make them amenable to GC-MS analysis.

This technique offers high chromatographic resolution, which is beneficial for separating isomeric metabolites. The mass spectra obtained from GC-MS are highly reproducible and can be compared against established spectral libraries for metabolite identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites. technologynetworks.combenthamscience.com Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of atoms within a molecule. technologynetworks.comfrontiersin.org This allows for the precise determination of the site of metabolic modification.

Due to its lower sensitivity compared to MS, NMR is often used to characterize metabolites that have been isolated or are present at higher concentrations. benthamscience.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can reveal connectivity between protons and between protons and carbons, which is invaluable for piecing together the complete chemical structure of a metabolite. nih.gov

For example, if hydroxylation occurs on the furan ring, NMR can pinpoint the exact position of the hydroxyl group by analyzing the changes in the chemical shifts and coupling patterns of the remaining furan protons.

Research Findings on Furan Metabolite Analysis

Research on other furan-containing compounds has demonstrated the utility of these advanced analytical techniques. Studies on the metabolism of furan itself have shown that it is oxidized to BDA, which then reacts with cellular nucleophiles. nih.gov LC-MS/MS has been instrumental in identifying a variety of downstream metabolites derived from these reactions in urine. nih.gov Similarly, UPLC-qToF-MS has been used to identify furan metabolites in human urine after coffee consumption, highlighting the sensitivity of modern mass spectrometry techniques in complex biological matrices. nih.gov

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Biologically Active Scaffolds

The furan (B31954) scaffold is a cornerstone in the development of biologically active molecules, with furan derivatives exhibiting a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.com Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride, by providing both a furan core and a reactive amino acid handle, is a strategic precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. smolecule.com The primary amino group can be readily acylated, alkylated, or used in cyclization reactions to construct more elaborate molecular frameworks.

The general utility of furan-containing amino acid derivatives in the synthesis of bioactive compounds is well-documented. pjps.pk For instance, various substituted furan amino acid derivatives have been prepared and shown to possess significant activity against gram-negative bacteria. pjps.pk While specific examples detailing the direct use of this compound are not extensively reported in publicly available literature, its structural motifs are analogous to intermediates used in the synthesis of various bioactive agents. The compound can serve as a starting point for the synthesis of fused heterocyclic systems, such as furo[c]pyridines or furo[c]azepines, which are scaffolds of interest in medicinal chemistry.

The following table illustrates the types of biologically active scaffolds that can be conceptually derived from furan-based amino esters:

Scaffold ClassPotential Biological ActivitySynthetic Transformation from Furan Amino Ester
Fused Furo-HeterocyclesKinase Inhibition, GPCR ModulationIntramolecular cyclization reactions
Substituted PyrrolesAnti-inflammatory, AnticancerPaal-Knorr synthesis or related condensations
Complex PeptidomimeticsProtease Inhibition, AntimicrobialPeptide coupling and modification
Multi-substituted FuransAntibacterial, AntifungalCross-coupling and functional group interconversion

This table presents conceptual synthetic pathways and potential activities based on the known reactivity of furan-containing building blocks.

Application in Peptide and Peptidomimetic Chemistry

Unnatural amino acids are crucial tools in peptide and peptidomimetic chemistry, used to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This compound represents a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce a furan moiety. The furan ring can influence the peptide's secondary structure and participate in interactions with biological targets.

The incorporation of furan-containing amino acids, such as 3-(2-furyl)alanine, into peptide ligands has been successfully demonstrated using standard solid-phase peptide synthesis (SPPS) techniques. ugent.be These modified peptides can be used to probe ligand-receptor interactions. While direct literature on the use of the 3-furyl isomer is scarce, the chemical principles remain the same. The hydrochloride salt of methyl 2-amino-2-(furan-3-yl)acetate would typically be neutralized and the amino group protected (e.g., with Fmoc or Boc) to prepare it for use as a building block in SPPS. nih.govpeptide.com

The synthesis of substituted furan amino acid derivatives and their subsequent coupling to form di- and tetra-peptides has been reported, highlighting the feasibility of integrating these building blocks into peptide chains. scispace.com These furanopeptides are of interest for their potential to yield novel therapeutic agents with improved properties compared to their natural counterparts.

Use in Conjugation Chemistry (e.g., Bioconjugation, PROTACs)

While specific examples of this compound in conjugation chemistry are not prevalent in the literature, the furan moiety itself is a reactive handle that can be exploited for such applications. Furan can participate in Diels-Alder reactions and can be oxidized to form reactive species, making it a candidate for bioconjugation strategies.

A notable application of furan-containing molecules is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. Recent research has explored the use of furan-based technologies for creating covalent PROTACs. In this approach, a furan-containing ligand, upon oxidation, can form a covalent bond with a nucleophilic residue on the target protein, leading to its degradation. Although these studies have primarily utilized furan moieties incorporated within a peptide ligand for a G protein-coupled receptor, the underlying principle demonstrates the potential of furan-containing building blocks in this cutting-edge area of medicinal chemistry.

The primary amine of this compound also provides a site for the attachment of linkers, which are essential components of PROTACs and other bioconjugates. This dual functionality—a reactive furan ring and a conjugatable amino group—positions this compound as a potentially useful building block for the design and synthesis of novel targeted protein degraders and other complex bioconjugates.

Integration into Natural Product Synthesis and Analog Design

The furan ring is a key structural motif in a wide variety of natural products with interesting biological activities. researchgate.netthieme-connect.com Therefore, furan-containing building blocks are of significant interest in the total synthesis of these natural products and in the design of their analogs. The oxidation of the furan ring is a common strategy in natural product synthesis, as it can be transformed into various other functional groups and heterocyclic systems. thieme-connect.com

This compound can serve as a synthon for fragments of more complex natural products. For example, the furan-3-carboxylate framework is present in several natural products. researchgate.net The amino acid portion of the molecule can be used to introduce chirality and to build out other parts of the natural product skeleton.

The design of natural product analogs is a common strategy in medicinal chemistry to improve the properties of a lead compound. By incorporating this compound into the structure of a known natural product, novel analogs can be created with potentially enhanced activity, selectivity, or pharmacokinetic properties. This approach allows for the exploration of the structure-activity relationships of the furan moiety and the amino acid side chain in the context of a complex molecular scaffold.

The following table lists some natural products containing a furan ring, illustrating the importance of this scaffold in nature:

Natural Product ClassExampleBiological Relevance
Furan-containing Amino AcidsFuranomycinAntibacterial
FuranosesquiterpenoidsPukalideAnti-inflammatory
FuranocoumarinsPsoralenPhotosensitizing
Furan-fatty acidsPlakorsinsBioactive marine natural products

This table provides examples of natural products containing a furan moiety to highlight the relevance of this scaffold.

Contribution to Diversification of Chemical Libraries for Screening

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.gov Building blocks with multiple reactive sites and the ability to participate in a variety of chemical reactions are highly valued in DOS. This compound, with its amino group, ester, and furan ring, is an excellent candidate for the diversification of chemical libraries.

The amino and ester groups can be used as handles for the attachment of various substituents, while the furan ring can undergo a range of transformations, including cycloadditions, oxidations, and electrophilic substitutions. nih.govresearchgate.net This allows for the rapid generation of a large number of distinct molecular scaffolds from a single starting material. For example, a library of furan-2-carboxamides was synthesized in a diversity-oriented fashion to explore their potential as antibiofilm agents. nih.govresearchgate.net A similar approach could be employed with this compound to create libraries of compounds for screening against a wide range of biological targets.

The use of such building blocks in the construction of "prospecting" libraries, which aim to identify novel lead compounds, is a key strategy in modern drug discovery. cam.ac.uk The structural diversity that can be generated from this compound makes it a valuable contributor to the expansion of chemical space available for biological screening.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes for methyl 2-amino-2-(furan-3-yl)acetate hydrochloride and its derivatives. While classical methods exist, exploring novel strategies could offer significant advantages in terms of yield, purity, and environmental impact.

Key areas for exploration include:

Multi-component Reactions: Designing one-pot, multi-component reactions could streamline the synthesis process, improving atom economy and reducing waste. rsc.org An efficient approach for synthesizing densely substituted furans from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride has been demonstrated, providing a potential pathway for related structures. researchgate.net

Advanced Catalytic Systems: Investigation into novel catalysts is crucial. This could involve metal-free catalytic systems to avoid toxic metal residues, or the use of highly efficient organometallic catalysts. mdpi.comnih.gov The use of heteropolyacids or ionic liquids as recyclable acid catalysts also presents a sustainable option for esterification and other synthetic steps. frontiersin.orgacs.org

Biocatalysis: Employing enzymes for key synthetic steps could offer high stereoselectivity and milder reaction conditions, which is particularly important for producing chiral amino acid derivatives.

Flow Chemistry: Continuous flow processing can offer improved safety, consistency, and scalability compared to traditional batch synthesis. chemrxiv.org This approach would be particularly beneficial for managing potentially hazardous reagents or exothermic reactions.

Table 1: Potential Novel Synthetic Strategies and Catalytic Systems

Synthetic StrategyCatalytic SystemPotential Advantages
Multi-component Tandem ReactionOrganic Base (e.g., DBU, DABCO)High atom economy, reduced purification steps, rapid assembly of molecular complexity. rsc.orgresearchgate.net
Asymmetric SynthesisChiral Metal Catalysts or OrganocatalystsHigh enantioselectivity, access to specific stereoisomers for pharmacological testing.
BiocatalysisEnzymes (e.g., Lipases, Transaminases)High selectivity, mild and environmentally friendly conditions, biodegradable catalysts.
Continuous Flow SynthesisImmobilized Catalysts (e.g., Solid Acids, Supported Metals)Enhanced safety, improved heat and mass transfer, easier scalability, real-time monitoring. chemrxiv.org

Development of Advanced Analytical Techniques for Real-Time Monitoring

To support the development of novel synthetic pathways, especially in continuous flow systems, the integration of advanced Process Analytical Technology (PAT) is essential. Future work should focus on developing and implementing methods for real-time, in-line monitoring of the synthesis of this compound.

Currently, amino acid analysis often relies on time-consuming offline methods like HPLC. nih.gov The application of spectroscopic techniques could provide real-time data on reaction kinetics, intermediate formation, and product purity. chemrxiv.org

Potential PAT tools for investigation include:

Raman Spectroscopy: This technique is highly effective for monitoring chemical transformations in aqueous and organic solutions and has been successfully used for the in-line monitoring of amino acid concentrations in cell cultures. nih.govresearchgate.net

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These methods can provide valuable information about functional group changes throughout the reaction.

Mass Spectrometry (MS): Coupling MS with chromatographic techniques (LC-MS) online can offer rapid and sensitive quantification of reactants, products, and impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information in real-time, aiding in mechanistic studies and process control. chemrxiv.org

The development of robust chemometric models will be necessary to translate the spectral data from these techniques into accurate concentration profiles, enabling tighter control over the manufacturing process. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and development. ijirt.org Integrating these computational tools into the research pipeline for this compound could significantly accelerate progress.

Future applications of AI/ML in this area include:

Predictive Modeling: ML algorithms can be trained on existing data from furan-containing compounds to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of the target molecule before synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the furan-amino acid scaffold, optimized for high affinity and selectivity against specific biological targets. harvard.edu

Target Identification: AI can analyze vast biological datasets to identify and validate potential protein targets with which the compound might interact, suggesting new therapeutic applications. taylorfrancis.com

Synthesis Planning: AI tools can devise novel and efficient synthetic routes, predicting reaction outcomes and suggesting optimal conditions, thereby reducing the time and cost of chemical synthesis. taylorfrancis.com

Structure-Based Drug Design: Deep learning models, such as convolutional neural networks (CNNs), can analyze the 3D structure of target proteins to predict binding affinities and guide the design of more potent inhibitors. crimsonpublishers.com

Investigation of its Potential in New Biological Target Modulations

The furan (B31954) nucleus is present in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgijabbr.com A critical future direction is the systematic screening of this compound against a diverse range of biological targets to uncover new therapeutic potential.

Areas for investigation should include:

Enzyme Inhibition: Screening against key enzyme families, such as kinases, proteases, and oxidoreductases, which are implicated in numerous diseases. Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit Factor Inhibiting HIF-1 (FIH-1), suggesting a potential role in modulating the hypoxia-inducible factor (HIF) pathway. nih.gov

Receptor Modulation: Evaluating the compound's ability to act as an agonist or antagonist at various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. The furan ring is a key component of antimicrobials like nitrofurantoin (B1679001). orientjchem.org

Anticancer Activity: Assessing cytotoxicity against a variety of cancer cell lines. utripoli.edu.ly The anti-apoptotic protein Bcl-2 is a known target for some heterocyclic compounds and could be a potential target for furan derivatives. nih.gov Furan-containing compounds can mimic phenyl rings, a common feature in many drugs, while offering different electronic and steric properties that can enhance receptor binding. orientjchem.org

Expansion of Structure-Activity Relationship Studies through Combinatorial Chemistry

To optimize the therapeutic potential of this compound, a comprehensive understanding of its structure-activity relationship (SAR) is required. Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of analogues for systematic SAR exploration. aston.ac.uk

A future research program could involve:

Library Synthesis: The creation of a focused library of compounds by systematically modifying different parts of the molecule. This can be achieved through solution-phase parallel synthesis. nih.govacs.org

High-Throughput Screening (HTS): Screening the synthesized library against selected biological targets to identify initial "hit" compounds.

SAR Analysis: Analyzing the screening data to understand how specific structural modifications influence biological activity, selectivity, and pharmacokinetic properties. Key substitution positions on the furan ring, such as the 2- and 5-positions, often have a significant impact on activity. orientjchem.org

Table 2: Hypothetical Combinatorial Library Design

Modification SiteR-Group VariationPurpose of Modification
Furan Ring (C2, C4, C5 positions)Halogens, Alkyl, Aryl, Nitro groupsModulate electronic properties, lipophilicity, and target interactions. orientjchem.org
Amino Group (-NH₂)Acylation, Alkylation (Secondary/Tertiary amines)Alter hydrogen bonding capacity, polarity, and metabolic stability.
Ester Group (-COOCH₃)Other alkyl esters, amides, carboxylic acidModify solubility, cell permeability, and pro-drug potential.

Mechanistic Elucidation of Observed Biological Activities at a Molecular Level

Once promising biological activity is identified, it is crucial to elucidate the underlying molecular mechanism of action. This deepens the understanding of the compound's function and is essential for its further development as a therapeutic agent.

Future mechanistic studies should employ a combination of experimental and computational techniques:

Biochemical and Cellular Assays: To confirm direct target engagement and quantify the compound's effect on target function (e.g., enzyme kinetics, receptor binding assays).

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions responsible for its activity.

Molecular Docking and Simulation: Computational modeling can predict the binding mode of the compound within the active site of a target protein, helping to rationalize SAR data and guide the design of improved analogues. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-amino-2-(furan-3-yl)acetate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves (1) esterification of 2-(furan-3-yl)acetic acid derivatives using methanol under acidic catalysis, followed by (2) amination via Strecker synthesis or reductive amination. Optimization includes adjusting molar ratios (e.g., amine:carbonyl = 1.2:1) and using catalysts like NaBH₃CN for reductive steps . Purity can be enhanced via recrystallization in ethanol/water mixtures (3:1 v/v) .
  • Key Parameters : Monitor pH during amination (optimal pH 7–8) to minimize byproducts. Reaction efficiency improves at 50–60°C under inert atmosphere (N₂/Ar) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm furan ring protons (δ 6.2–7.4 ppm) and ester methyl group (δ 3.6–3.8 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peak at m/z 191.61 (M+H⁺) .
  • FT-IR : Peaks at 1740 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (amine N–H bend) .
    • Validation : Cross-reference with CAS 869556-76-3 databases for spectral consistency .

Q. What strategies are effective for assessing and ensuring ≥97% purity in laboratory-scale synthesis?

  • Chromatographic Methods : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210 nm. Retention time comparison against commercial standards (if available) is critical .
  • Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., unreacted ester precursors or hydrolyzed acids) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stereochemical outcome during synthesis?

  • Mechanistic Insight : Polar aprotic solvents (e.g., DMF) stabilize transition states in amination, favoring R-configuration. Low temperatures (0–5°C) reduce racemization risks. Chiral HPLC (e.g., Chiralpak IC column) quantifies enantiomeric excess (ee ≥98%) .
  • Case Study : In ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride synthesis, DMF at 0°C achieved 95% ee, versus 80% ee in THF .

Q. What are the key degradation pathways under physiological conditions, and how can stability be improved for in vitro assays?

  • Degradation Analysis : Hydrolysis of the methyl ester occurs at pH >7.4 (e.g., PBS buffer), forming 2-amino-2-(furan-3-yl)acetic acid. Monitor via LC-MS over 24–72 hours .
  • Stabilization : Use lyophilized storage at -20°C. For aqueous solutions, add 1% (v/v) acetic acid to maintain pH 4–5 .

Q. How can this compound serve as a building block in multi-step syntheses of complex heterocycles?

  • Application Example : React with 3-fluorobenzaldehyde via reductive amination to generate intermediates for pyrrolo[1,2-b]pyridazine derivatives (see Table 14 in EP 4374877A2) .
  • Optimization : Coupling reactions (e.g., EDC/NHS) require anhydrous conditions and 2–4 eq. of carbodiimide for >90% yield .

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